molecular formula C10H16ClNOS B6299176 MFCD31714239 CAS No. 2368871-47-8

MFCD31714239

Cat. No.: B6299176
CAS No.: 2368871-47-8
M. Wt: 233.76 g/mol
InChI Key: AOXYCCWTZVXMFZ-UHFFFAOYSA-N
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Description

Chemical comparisons typically involve structural, physicochemical, synthetic, and pharmacological parameters. This article leverages data from structurally related compounds (e.g., CAS 1022150-11-3, CAS 1533-03-5, and CAS 905306-69-6) to establish a framework for evaluating MFCD31714239 against its analogs .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS.ClH/c1-12-10-4-2-3-9(7-10)8-13-6-5-11;/h2-4,7H,5-6,8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXYCCWTZVXMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Methoxy-benzylsulfanyl)-ethylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methoxybenzyl chloride with thiourea to form 3-methoxybenzyl isothiocyanate. This intermediate is then reacted with ethylamine to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

For industrial production, the process is scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2-(3-Methoxy-benzylsulfanyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methoxy-benzylsulfanyl)-ethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound (CAS/MDL) Molecular Formula Molecular Weight Key Functional Groups Similarity Score
1022150-11-3 (MFCD28167899) C27H30N6O3 486.57 Trifluoromethyl, pyridine 0.90–0.95
1533-03-5 (MFCD00039227) C10H9F3O 202.17 Trifluoromethyl, ketone 0.95–1.00
905306-69-6 (MFCD10697534) C7H10N2O 138.17 Methoxy, pyridylmethylamine 0.78–0.85

Physicochemical Properties

Key properties such as solubility, bioavailability, and log S values influence compound utility in drug discovery or industrial applications:

  • CAS 1533-03-5 : Exhibits moderate water solubility (Log S = -2.47) and high GI absorption, making it suitable for oral formulations .
  • CAS 905306-69-6 : Highly water-soluble (Log S = -1.98) but lacks blood-brain barrier (BBB) penetration, limiting neurological applications .
  • CAS 1761-61-1 (MFCD00003330): A brominated aromatic acid (C7H5BrO2, MW 201.02) with low solubility (0.687 mg/mL), restricting its use in aqueous systems .

Table 2: Physicochemical Profiles

Compound Solubility (mg/mL) Log S (ESOL) Bioavailability Score BBB Permeant
1533-03-5 0.687 -2.47 0.55 No
905306-69-6 High (aqueous) -1.98 0.68 No
1761-61-1 0.687 -2.63 0.45 No

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